molecular formula C32H47N5O6 B1244528 Zizyphine F CAS No. 55839-64-0

Zizyphine F

Cat. No.: B1244528
CAS No.: 55839-64-0
M. Wt: 597.7 g/mol
InChI Key: BRUITOXHBSVJME-IIMYRAIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zizyphine F is a cyclic peptide.

Properties

CAS No.

55839-64-0

Molecular Formula

C32H47N5O6

Molecular Weight

597.7 g/mol

IUPAC Name

(2S,3S)-2-(dimethylamino)-N-[(2S,3S)-1-[(3S,7S,13S,16Z)-19-hydroxy-8,14-dioxo-2-oxa-6,9,15-triazatetracyclo[16.2.2.03,7.09,13]docosa-1(20),16,18,21-tetraen-6-yl]-3-methyl-1-oxopentan-2-yl]-3-methylpentanamide

InChI

InChI=1S/C32H47N5O6/c1-7-19(3)26(34-30(40)27(35(5)6)20(4)8-2)31(41)37-17-14-25-28(37)32(42)36-16-9-10-23(36)29(39)33-15-13-21-11-12-22(43-25)18-24(21)38/h11-13,15,18-20,23,25-28,38H,7-10,14,16-17H2,1-6H3,(H,33,39)(H,34,40)/b15-13-/t19-,20-,23-,25-,26-,27-,28-/m0/s1

InChI Key

BRUITOXHBSVJME-IIMYRAIISA-N

SMILES

CCC(C)C(C(=O)N1CCC2C1C(=O)N3CCCC3C(=O)NC=CC4=C(C=C(O2)C=C4)O)NC(=O)C(C(C)CC)N(C)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CC[C@H]2[C@H]1C(=O)N3CCC[C@H]3C(=O)N/C=C\C4=C(C=C(O2)C=C4)O)NC(=O)[C@H]([C@@H](C)CC)N(C)C

Canonical SMILES

CCC(C)C(C(=O)N1CCC2C1C(=O)N3CCCC3C(=O)NC=CC4=C(C=C(O2)C=C4)O)NC(=O)C(C(C)CC)N(C)C

Origin of Product

United States

Q & A

Q. How is Zizyphine F identified and characterized in plant extracts?

Methodological Answer: Identification involves spectroscopic techniques (e.g., NMR for structural elucidation, MS for molecular weight determination) and chromatographic methods (HPLC, TLC) for purity assessment. Key steps include:

  • Sample preparation : Optimize solvent systems (e.g., ethanol-water mixtures) to maximize compound recovery .
  • Spectroscopic validation : Compare spectral data with literature or databases, ensuring consistency in peak assignments .
  • Quantification : Use calibration curves with reference standards to determine concentration .

Q. What are the primary methodologies for isolating this compound from complex matrices?

Methodological Answer: Isolation typically employs:

  • Liquid-liquid extraction : Separate polar/non-polar components using solvents like ethyl acetate or hexane .
  • Column chromatography : Use silica gel or reverse-phase columns with gradient elution to resolve this compound from co-eluting compounds .
  • Validation : Confirm isolation efficiency via comparative TLC or HPLC-DAD analysis against authenticated standards .

Q. What in vitro bioactivity assays are commonly used to study this compound?

Methodological Answer: Standard assays include:

  • Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Kinetic assays (e.g., α-glucosidase inhibition) to assess dose-response relationships .
  • Antioxidant activity : DPPH or ABTS radical scavenging assays with trolox as a positive control .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s mechanism of action while minimizing bias?

Methodological Answer:

  • Hypothesis-driven design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame objectives .
  • Controls : Include negative (solvent-only) and positive controls (known inhibitors) to validate assay specificity .
  • Omics integration : Combine transcriptomics/proteomics to identify downstream targets, followed by siRNA knockdown to confirm functional roles .

Q. How should conflicting bioactivity data for this compound across studies be analyzed?

Methodological Answer: Address contradictions by:

  • Variable standardization : Compare experimental conditions (e.g., cell line origins, incubation times) to identify confounding factors .
  • Meta-analysis : Pool data from multiple studies using statistical models (e.g., random-effects) to assess heterogeneity .
  • Replication studies : Reproduce conflicting experiments with strict adherence to reported protocols to isolate methodological discrepancies .

Q. What strategies improve reproducibility in this compound synthesis and bioactivity testing?

Methodological Answer:

  • Protocol optimization : Document all steps (e.g., temperature, pH) in detail for independent verification .
  • Analytical validation : Use orthogonal methods (e.g., NMR + HRMS) to confirm compound identity and purity ≥95% .
  • Data transparency : Share raw datasets (spectra, dose-response curves) in supplementary materials .

Q. Which advanced analytical techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration for chiral centers .
  • Computational modeling : Use DFT (Density Functional Theory) to predict NMR chemical shifts and validate experimental data .
  • Synchrotron-based techniques : Employ microED or SAXS for nano-crystalline samples .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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